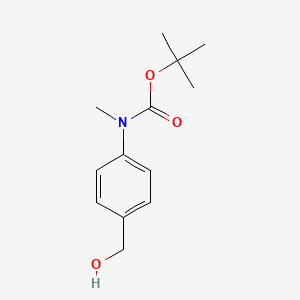

tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate

Description

tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate (CAS: 172353-84-3) is a carbamate derivative with a molecular weight of 237.3 g/mol and a purity of ≥95% . Its structure features a tert-butoxycarbonyl (Boc) group attached to a methyl-substituted phenyl ring bearing a hydroxymethyl (-CH₂OH) substituent. The Boc group serves as a protective moiety for amines, while the hydroxymethyl group provides a reactive site for further functionalization (e.g., oxidation, esterification) . This compound is utilized in organic synthesis, particularly in pharmaceutical intermediates, where its stability and reactivity balance makes it valuable for constructing complex molecules .

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)phenyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h5-8,15H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNLKEJCLRKWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate typically involves the reaction of 4-(hydroxymethyl)phenyl(methyl)carbamate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (−CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids, enabling further functionalization:

-

Aldehyde formation : Controlled oxidation with pyridinium chlorochromate (PCC) yields the aldehyde derivative (C₁₂H₁₅NO₃).

-

Carboxylic acid formation : Strong oxidizing agents like KMnO₄ in acidic conditions convert the hydroxymethyl group to a carboxyl group (C₁₂H₁₅NO₄) .

Key reaction :

Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Conditions : Room temperature for 1–2 hours.

Example :

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

These intermediates are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization .

Amide and Urea Formation

The carbamate moiety reacts with amines to form ureas or amides under mild conditions:

-

Reagents : EDCI/HOBt or T3P (propylphosphonic anhydride).

-

Example : Condensation with N-(3-aminopropyl)-2-pipecoline generates amide derivatives with potential bioactivity .

Mechanism :

-

Activation of the carbamate carbonyl with EDCI/HOBt.

-

Nucleophilic attack by the amine to form a stable amide bond.

Stability and Handling Considerations

Scientific Research Applications

Chemistry

Protecting Group in Organic Synthesis

- Boc-HMC is primarily utilized as a protecting group for amines during organic synthesis. The tert-butoxycarbonyl (Boc) group can be easily introduced and removed under mild conditions, facilitating selective reactions at other functional groups without interference. This property is particularly valuable in the synthesis of N-Boc-protected anilines and other aromatic compounds.

Reactions Involving Boc-HMC

- Protection Reaction :

- Reaction:

- Result: Formation of N-Boc-protected amines that can undergo subsequent transformations.

- Cyclization Reaction :

- Application: Used in synthesizing tetrasubstituted pyrroles, which are important in medicinal chemistry and materials science.

Biology

Model Substrate for Enzyme Studies

- Boc-HMC serves as a model substrate for studying enzyme-catalyzed reactions involving carbamates. It aids in investigating the mechanisms of carbamate hydrolysis and enzyme interactions, providing insights into metabolic processes.

Enzyme Inhibition Studies

- Research indicates that carbamate derivatives can inhibit specific enzymes, affecting metabolic pathways. Studies have shown that structural modifications can enhance enzyme inhibition efficacy.

Therapeutic Applications

Prodrug Development

- Derivatives of Boc-HMC are explored as potential prodrugs. The hydrolysis of the carbamate group in vivo can release active pharmaceutical agents, improving drug delivery and bioavailability. This application is particularly relevant for targeting conditions such as depression and pain management.

Industrial Applications

In the industrial sector, Boc-HMC is employed in synthesizing specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in producing polymers and coatings.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that modifications in the structure of carbamate derivatives can significantly enhance their efficacy as enzyme inhibitors.

- Therapeutic Applications : Structure-activity relationship (SAR) studies indicate that slight modifications in Boc-HMC's chemical structure can lead to notable changes in biological activity, suggesting potential for drug development.

- Binding Affinity Studies : Interaction studies reveal promising results regarding the binding affinity of Boc-HMC to various biological targets, warranting further investigation into its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the tert-butyl group and the carbamate moiety allows it to form stable complexes with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(hydroxymethyl)phenyl(methyl)carbamate can be contextualized by comparing it to related carbamate derivatives. Below is an analysis of key analogs, emphasizing synthesis, reactivity, and applications:

tert-Butyl ((4-Cyano-5-(4-(hydroxymethyl)phenyl)thiazol-2-yl)methyl)carbamate (30)

- Structure: Incorporates a thiazole ring with cyano (-CN) and hydroxymethylphenyl substituents.

- Synthesis : Prepared via Suzuki-Miyaura coupling between a thiazolyl iodide and 4-(hydroxymethyl)phenylboronic acid using Pd(PPh₃)₄ catalysis .

- The cyano group increases electrophilicity, enabling nucleophilic additions absent in the target compound .

tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ)

- Structure : Features bromo and methoxy groups on the phenyl ring.

- Synthesis : Derived from brominated dimethoxybenzyl precursors via Boc protection .

- Key Differences :

tert-Butyl (4-Chlorophenethyl)carbamate

- Structure : Contains a chlorophenethyl chain instead of a hydroxymethylphenyl group.

- Key Differences :

tert-Butyl 4-(chloromethyl)phenylcarbamate

- Structure : Chloromethyl (-CH₂Cl) substituent instead of hydroxymethyl.

- Synthesis : Synthesized via chlorination of hydroxymethyl precursors or direct substitution .

- Key Differences :

Fluorinated Carbamates (e.g., Compounds 5i–5p)

- Structure : Fluorine and trifluoroalkyl substituents on aromatic or heterocyclic cores.

- Applications : Designed as β-secretase (BACE1) inhibitors; fluorination enhances metabolic stability and bioavailability .

- Key Differences :

Structural and Functional Analysis

Reactivity

- Hydroxymethyl Group : Can be oxidized to a carboxylic acid or esterified, offering versatility in downstream modifications.

- Boc Protection : Stable under basic conditions but cleavable with acids (e.g., TFA), a trait shared across analogs .

Physicochemical Properties

Biological Activity

tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate is a synthetic compound characterized by a tert-butyl group, a hydroxymethyl group, and a carbamate moiety. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications and as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with enzymes through the carbamate group. This interaction can inhibit enzyme activity, thereby affecting various biochemical pathways and cellular functions. The specific molecular targets and pathways involved depend on the context of its application.

Antioxidant Activity

In vitro studies suggest that certain derivatives of carbamates, including those similar to this compound, exhibit antioxidant properties. For instance, compounds with similar structures have shown moderate protective effects against oxidative stress in astrocytes, specifically in relation to amyloid beta (Aβ) toxicity. These compounds can reduce levels of inflammatory markers such as TNF-α and free radicals .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In studies involving astrocytes treated with Aβ 1-42, the compound demonstrated an ability to improve cell viability and reduce neuroinflammation markers. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- In Vitro Study on Astrocytes :

-

In Vivo Model :

- Objective : To assess the efficacy of the compound in preventing Aβ aggregation in a scopolamine-induced model.

- Findings : While both the compound and a standard treatment (galantamine) reduced Aβ plaque formation compared to controls, the extent of reduction was less significant than that observed with galantamine .

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC50/Ki Values | Observations |

|---|---|---|---|

| M4 | β-secretase Inhibitor | IC50 = 15.4 nM | Moderate protective effects against Aβ toxicity |

| M4 | Acetylcholinesterase Inhibitor | Ki = 0.17 μM | Inhibition of Aβ aggregation (85% at 100 μM) |

| This compound | Antioxidant | Not specified | Reduced TNF-α levels in astrocytes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.